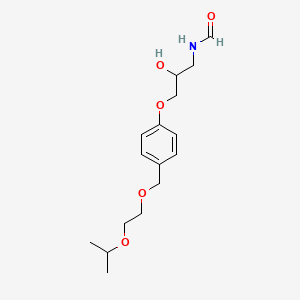

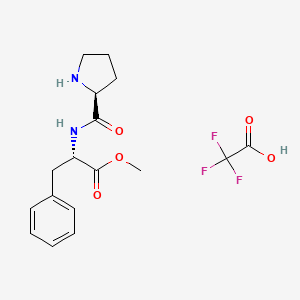

![molecular formula C6H12O6 B583745 L-[1-<sup>13</sup>C]Glucose CAS No. 478519-02-7](/img/structure/B583745.png)

L-[1-13C]Glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-[1-13C]Glucose is a carbon-13 isotope-labeled form of L-glucose, an aldohexose monosaccharide. This compound is specifically labeled at the first carbon position with the carbon-13 isotope, making it a valuable tool in metabolic studies and research. Unlike the more common D-glucose, L-glucose does not naturally occur in living organisms but can be synthesized in the laboratory .

Wissenschaftliche Forschungsanwendungen

L-[1-13C]Glucose is extensively used in scientific research, particularly in the following fields:

Chemistry: It is used in metabolic flux analysis to study the pathways and rates of metabolic reactions.

Biology: It helps in tracing metabolic pathways in living organisms.

Medicine: It is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) to study glucose metabolism in tissues.

Industry: It is used in the development of new pharmaceuticals and in the study of metabolic engineering

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-[1-13C]Glucose typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. The process involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions to introduce the labeled carbon atom .

Industrial Production Methods: Industrial production of L-[1-13C]Glucose is less common due to the high cost and complexity of the synthesis. it can be produced on a smaller scale for research purposes using advanced synthetic techniques and isotopically labeled starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: L-[1-13C]Glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid or glucaric acid.

Reduction: It can be reduced to form sorbitol.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for substitution reactions.

Major Products:

Oxidation: Gluconic acid, glucaric acid.

Reduction: Sorbitol.

Substitution: Acetylated or benzoylated glucose derivatives.

Wirkmechanismus

L-[1-13C]Glucose exerts its effects by participating in metabolic pathways similar to those of D-glucose. The carbon-13 label allows researchers to track the molecule through various biochemical processes using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. The primary molecular targets include enzymes involved in glycolysis and the pentose phosphate pathway .

Vergleich Mit ähnlichen Verbindungen

D-[1-13C]Glucose: Similar in structure but with the D-configuration.

D-[6-13C]Glucose: Labeled at the sixth carbon position.

D-[U-13C]Glucose: Uniformly labeled with carbon-13 at all carbon positions.

Uniqueness: L-[1-13C]Glucose is unique due to its L-configuration and specific labeling at the first carbon position. This makes it particularly useful for studying specific metabolic pathways and reactions that involve the first carbon atom .

Eigenschaften

IUPAC Name |

(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-WIZIAPGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

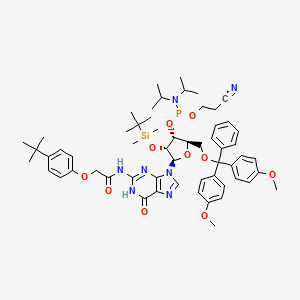

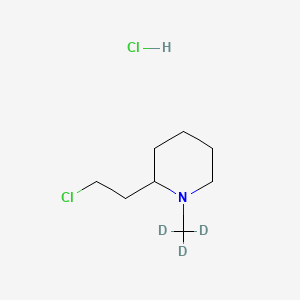

![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)